

FD-1080 Free Acid: A Technical Deep Dive into Quantum Yield and Photostability

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Compound of Interest

Compound Name: *FD-1080 free acid*

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This in-depth technical guide explores the core photophysical properties of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore with significant potential in in vivo imaging and other fluorescence-based applications. We provide a comprehensive overview of its quantum yield and photostability, present detailed experimental protocols for their determination, and visualize key workflows to facilitate a deeper understanding of these critical performance metrics.

Quantitative Photophysical Properties of FD-1080 Free Acid

The fluorescence quantum yield and photostability are paramount in determining the efficacy of a fluorophore in demanding applications. FD-1080 exhibits distinct characteristics in different chemical environments, highlighting its versatility.

Property	Condition	Value	Reference
Quantum Yield (Φ)	In ethanol	0.31%	[1][2][3]
Complexed with Fetal Bovine Serum (FBS)	5.94%	[1][2][3]	
Photostability	Continuous laser irradiation (1064 nm)	Superior to Indocyanine Green (ICG)	[2][3]
Tested for ~80 minutes at 0.33 W/cm ²		[2]	

Experimental Protocols

The following sections detail the methodologies for determining the quantum yield and photostability of **FD-1080 free acid**. These protocols are based on established techniques for the characterization of NIR-II fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For NIR-II dyes like FD-1080, a common reference standard is IR-26.

Materials and Equipment:

- **FD-1080 free acid**
- IR-26 (or another suitable NIR-II standard with a known quantum yield)
- Ethanol (spectroscopic grade)
- Fetal Bovine Serum (FBS) solution
- UV-Vis-NIR spectrophotometer

- Fluorometer capable of excitation and emission in the NIR-II range (e.g., equipped with a 1064 nm laser and an InGaAs detector)
- Cuvettes (1 cm path length, quartz)

Procedure:

- Preparation of Solutions:
 - Prepare a series of five dilutions of **FD-1080 free acid** in ethanol with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength (1064 nm).
 - Prepare a similar series of dilutions for the reference standard (e.g., IR-26) in its recommended solvent.
 - To measure the quantum yield in a biologically relevant medium, prepare a solution of FD-1080 complexed with FBS and dilute it to obtain a similar absorbance range.
- Absorbance Measurement:
 - Using the UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution of the FD-1080 solutions and the reference standard at the excitation wavelength (1064 nm).
- Fluorescence Measurement:
 - Using the fluorometer, record the fluorescence emission spectrum of each dilution of the FD-1080 solutions and the reference standard. The excitation wavelength should be set to 1064 nm.
 - Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
- Data Analysis and Calculation:
 - Integrate the area under the fluorescence emission curve for each sample.
 - Plot the integrated fluorescence intensity versus the absorbance for both the FD-1080 solutions and the reference standard.

- The quantum yield of FD-1080 (Φ_x) can be calculated using the following equation:

$$\Phi_x = \Phi_{std} * (Grad_x / Grad_{std}) * (\eta_x^2 / \eta_{std}^2)$$

where:

- Φ_{std} is the quantum yield of the reference standard.
- $Grad_x$ and $Grad_{std}$ are the gradients of the plots of integrated fluorescence intensity versus absorbance for FD-1080 and the standard, respectively.
- η_x and η_{std} are the refractive indices of the solvents used for the sample and the standard, respectively.

Photostability Assessment

Photostability is assessed by measuring the decrease in fluorescence intensity of a sample under continuous, high-intensity illumination.

Materials and Equipment:

- **FD-1080 free acid** solution (in ethanol or complexed with FBS)
- Indocyanine Green (ICG) solution (for comparison)
- Fluorescence microscope or a custom setup equipped with a high-power laser (e.g., 1064 nm)
- Power meter
- InGaAs detector or a NIR camera

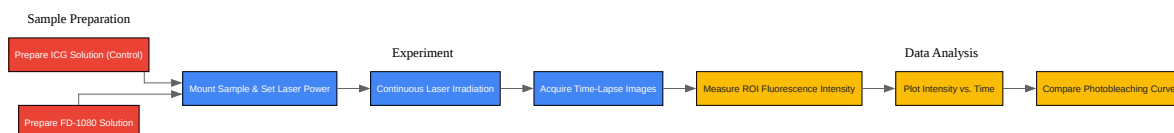
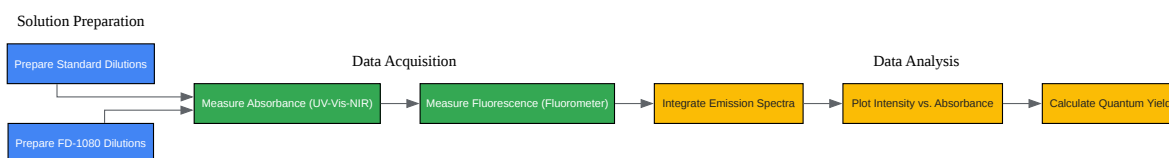
Procedure:

- Sample Preparation:
 - Prepare a solution of **FD-1080 free acid** at a concentration suitable for fluorescence imaging.

- Prepare a solution of ICG of a similar optical density for a direct comparison of photostability.
- Mount the sample on the microscope stage.
- Illumination and Image Acquisition:
 - Focus on the sample and adjust the laser power to the desired intensity (e.g., 0.33 W/cm²).
 - Begin continuous laser irradiation of a defined region of interest (ROI).
 - Acquire a time-lapse series of fluorescence images at regular intervals (e.g., every minute) for an extended period (e.g., 80 minutes).
- Data Analysis:
 - Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
 - Plot the normalized fluorescence intensity as a function of irradiation time.
 - The resulting curve represents the photobleaching profile of the fluorophore. A slower decay indicates higher photostability.
 - Compare the photobleaching curve of FD-1080 with that of ICG to assess its relative photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for quantum yield and photostability measurements.



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